molecular formula C13H16N2O2S B047444 5-(Dimethylamino)-N-methylnaphthalene-1-sulfonamide CAS No. 5282-87-1

5-(Dimethylamino)-N-methylnaphthalene-1-sulfonamide

Cat. No. B047444
CAS RN: 5282-87-1
M. Wt: 264.35 g/mol
InChI Key: YMHNBHIAQPTRBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Dimethylamino)-N-methylnaphthalene-1-sulfonamide is a chemical compound known for its various applications in biochemistry and organic chemistry, including its use as a fluorescent probe and in the synthesis of other complex molecules. Its unique properties stem from the dimethylamino and sulfonamide functional groups attached to a naphthalene ring, providing a balance of hydrophobicity and reactivity.

Synthesis Analysis

The synthesis of 5-(Dimethylamino)-N-methylnaphthalene-1-sulfonamide involves several key steps, including the sulfonation of naphthalene, followed by the introduction of the dimethylamino group. The process may vary depending on the specific derivatives being targeted and the desired yield and purity of the final product. Techniques such as high-performance liquid chromatography have been applied for the separation and analysis of its derivatives, illustrating the compound's utility in various research applications (Brown et al., 1979).

Molecular Structure Analysis

The molecular structure of 5-(Dimethylamino)-N-methylnaphthalene-1-sulfonamide is characterized by the presence of a naphthalene core substituted with a dimethylamino group and a sulfonamide group. This configuration contributes to its chemical behavior, including interactions with various biomolecules. Studies have utilized X-ray crystallography to elucidate the compound's structure and binding characteristics (Pyrih et al., 2023).

Chemical Reactions and Properties

5-(Dimethylamino)-N-methylnaphthalene-1-sulfonamide participates in various chemical reactions, including nucleophilic substitution and cycloaddition reactions, demonstrating its versatility as a synthetic intermediate. Its reactivity is influenced by the electronic and steric effects of the substituents on the naphthalene ring. Studies have shown its utility in the preparation of complex organic molecules, highlighting its importance in synthetic organic chemistry (Vandenheuvel & Gruber, 1975).

Physical Properties Analysis

The physical properties of 5-(Dimethylamino)-N-methylnaphthalene-1-sulfonamide, such as solubility, melting point, and fluorescence, are key to its applications in chemical and biochemical research. Its fluorescence property, in particular, makes it a valuable tool as a probe in various biological studies, allowing for the investigation of biomolecular interactions and dynamics (Costanzo et al., 1971).

Chemical Properties Analysis

The chemical behavior of 5-(Dimethylamino)-N-methylnaphthalene-1-sulfonamide is significantly influenced by its functional groups. The dimethylamino group enhances its nucleophilicity, while the sulfonamide group contributes to its acidity and ability to form hydrogen bonds. These properties facilitate its interactions with various substrates and receptors, making it an essential tool in the study of chemical and biological systems (Kato et al., 2006).

Scientific Research Applications

  • Protein Interaction and Fluorescence : Dansylamide exhibits high fluorescence efficiency when bound to bovine carbonic anhydrase, suggesting its usefulness in studying protein interiors. This property is utilized for detecting amino acids and serotonin in nervous tissue, with its yellow and orange products proving beneficial in biological research (Chen & Kernohan, 1967). Additionally, Dansylamide's fluorescence spectral properties and binding profiles differ significantly between human carbonic anhydrase I and II, making it useful for studying protein isomerization (Banerjee et al., 2005).

  • Alzheimer's Disease Research : N-Dimethylaminomethylene derivatives of sulfonamides, like Dansylamide, have shown potential as therapeutic agents for Alzheimer’s disease due to their impact on acetylcholinesterase activity, a key factor in the disease's progression (Abbasi et al., 2018).

  • Chromatographic Properties : These derivatives offer excellent gas-liquid chromatographic properties and ease of preparation, making them attractive for various biological studies (Vandenheuvel & Gruber, 1975).

  • Drug-Protein Interactions : Studies have shown that Dansylamide binds to bovine serum albumin through a high-affinity binding site, with the binding decreasing as the distance between the dansyl and anionic groups increases (Seki et al., 1984). Additionally, its hydrophobic binding to human serum albumin occurs near the tryptophan residue, with various drugs displacing it in proportion to their own affinities for plasma protein (Costanzo et al., 1971).

  • Serotonin Receptor Research : Dansylamide and its derivatives have been identified as potent 5-HT6 serotonin receptor antagonists, exhibiting significant binding affinities and antagonistic responses, important in the study of neurological disorders (Mesquida et al., 2009).

  • Fluorescent Labeling and Detection : Dansylamide is used as a fluorescent probe for labeling specific amino groups in proteins, highlighting its selectivity and efficiency in enzyme activity detection (Bozler et al., 1983). It's also utilized in the fluorescent labeling of amines, amino acids, and peptides, with improved extraction and detection sensitivity compared to other compounds (Seiler et al., 1973).

  • High-Performance Thin-Layer Chromatography (HPTLC) : Dansylamide derivatives are separated effectively on HPTLC plates, offering rapid development, high capacity, and increased signal-to-noise ratio, advantageous in chemical analysis (Seiler & Knödgen, 1977).

  • Fe3+ Detection : A novel dansyl-based fluorescent probe, highly selective and sensitive to Fe3+, has been developed, showcasing excellent anti-interference ability and reversible chelation, useful in chemical and environmental analysis (Sha et al., 2016).

Safety And Hazards

This involves studying the compound’s toxicity, environmental impact, handling precautions, etc .

Future Directions

This involves predicting or suggesting further studies that can be done based on the known properties of the compound .

properties

IUPAC Name

5-(dimethylamino)-N-methylnaphthalene-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2S/c1-14-18(16,17)13-9-5-6-10-11(13)7-4-8-12(10)15(2)3/h4-9,14H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMHNBHIAQPTRBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00609193
Record name 5-(Dimethylamino)-N-methylnaphthalene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00609193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Dimethylamino)-N-methylnaphthalene-1-sulfonamide

CAS RN

5282-87-1
Record name 5-(Dimethylamino)-N-methylnaphthalene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00609193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Dimethylamino)-N-methylnaphthalene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
5-(Dimethylamino)-N-methylnaphthalene-1-sulfonamide
Reactant of Route 3
Reactant of Route 3
5-(Dimethylamino)-N-methylnaphthalene-1-sulfonamide
Reactant of Route 4
5-(Dimethylamino)-N-methylnaphthalene-1-sulfonamide
Reactant of Route 5
Reactant of Route 5
5-(Dimethylamino)-N-methylnaphthalene-1-sulfonamide
Reactant of Route 6
5-(Dimethylamino)-N-methylnaphthalene-1-sulfonamide

Citations

For This Compound
6
Citations
H Wu, B Yang, Y Zhao, Y Wei, Z Wang, X Wang… - Polymer …, 2016 - pubs.rsc.org
By the one-pot combination of the four-component Ugi reaction and RAFT polymerization, multifunctional chain transfer agents (CTAs) containing both protein-reactive groups and …
Number of citations: 19 pubs.rsc.org
AD Borthwick, AJ Crame, PF Ertl, AM Exall… - Journal of medicinal …, 2002 - ACS Publications
The stereospecific synthesis of a series of α-methylpyrrolidine-5,5-trans-lactam inhibitors of human cytomegalovirus (HCMV) protease is described. Examination of the SAR in this series …
Number of citations: 62 pubs.acs.org
RW Sinkeldam, NJ Greco, Y Tor - Chemical reviews, 2010 - ACS Publications
Fluorescence spectroscopy, one of the most informative and sensitive analytical techniques, has played and continues to play key roles in modern research. Indeed, unraveling the …
Number of citations: 884 pubs.acs.org
F Fakhari - 2013 - search.proquest.com
Two examples of DNA mediated diffusion are presented in this work. Excess electron transport (EET) studies were designed to increase the efficiency of electron transport in a defined …
Number of citations: 0 search.proquest.com
RW Sinkeldam, Y Tor - Fluorescent Analogues of Biomolecular …, 2016 - Wiley Online Library
This chapter highlights the naturally occurring fluorescent biomolecular building blocks, and concisely summarizes the main derivatives developed as emissive surrogates of the major …
Number of citations: 5 onlinelibrary.wiley.com
PN Tosso - 2014 - search.proquest.com
Ewing's sarcoma (ES) consists of highly malignant tumors of the bone and soft tissues. Ninety-five percent of ES cases contain a balanced t (11; 22)(q24; q12) translocation, combining …
Number of citations: 2 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.